molecular formula C13H11FN2O B4587005 N-(2-fluoro-5-methylphenyl)nicotinamide

N-(2-fluoro-5-methylphenyl)nicotinamide

Cat. No.: B4587005
M. Wt: 230.24 g/mol
InChI Key: VMLJWFAOTHOHFT-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-methylphenyl)nicotinamide is a useful research compound. Its molecular formula is C13H11FN2O and its molecular weight is 230.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 230.08554114 g/mol and the complexity rating of the compound is 272. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition and Activation of Cellular Pathways

Research indicates that nicotinamide N-methyltransferase (NNMT), an enzyme involved in the methylation of nicotinamide and related compounds, plays a crucial role in the resistance mechanisms of cancer cells to certain therapeutic agents. For instance, NNMT enhances the resistance of colorectal cancer cells to 5-fluorouracil (5-FU) through the inhibition of the ASK1-p38 MAPK pathway. This effect is mediated by a reduction in reactive oxygen species (ROS) production, ultimately reducing 5-FU-induced apoptosis (Xinyou Xie et al., 2016). Similarly, curcumin has been shown to reverse NNMT-induced resistance to 5-FU in colorectal cancer cells by enhancing ROS generation and inducing cell cycle arrest (Guoli Li et al., 2021).

Metabolic Regulation and Disease Association

NNMT's role extends beyond cancer resistance to include significant implications in metabolic regulation and disease association. It has been found that NNMT influences hepatic nutrient metabolism through the stabilization of Sirt1 protein, showcasing a novel regulatory pathway for vitamin B3 with potential therapeutic applications for metabolic diseases (Shangyu Hong et al., 2015). Furthermore, NNMT expression and its metabolite levels are strongly associated with obesity and diabetes, suggesting its potential as a target for treating these conditions (Ming Liu et al., 2015).

Drug Development and Therapeutic Applications

The discovery and development of small molecule inhibitors targeting NNMT, such as JBSNF-000088, offer promising avenues for therapeutic intervention in metabolic diseases. These inhibitors have demonstrated the ability to drive insulin sensitization, glucose modulation, and body weight reduction in animal models, highlighting the therapeutic potential of targeting NNMT in metabolic disorders (A. Kannt et al., 2018).

Properties

IUPAC Name

N-(2-fluoro-5-methylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c1-9-4-5-11(14)12(7-9)16-13(17)10-3-2-6-15-8-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLJWFAOTHOHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.